molecular formula C21H24N4O8S B2455971 Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-32-2

Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No. B2455971
CAS RN: 399001-32-2
M. Wt: 492.5
InChI Key: PWKVROIBZISSSQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate” is a complex organic molecule with the molecular formula C22H25N5O7 . It has an average mass of 471.463 Da and a monoisotopic mass of 471.175385 Da .


Chemical Reactions Analysis

The chemical reactivity of a molecule like this can be analyzed using methods such as Natural Bond Orbital (NBO) calculations . These calculations can provide insights into the chemical selectivity and stability of the molecule. Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved information.

Scientific Research Applications

Carboxyl-group Protection in Peptide Synthesis A study by Amaral (1969) discusses the use of the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection in peptide synthesis. This method offers selective removal advantages and can potentially be applied to the synthesis of complex peptides involving Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate or related compounds (Amaral, 1969).

Catalysis for Ethylene Polymerization Noda, Kochi, and Nozaki (2009) have developed phosphine sulfonate nickel complexes that catalyze ethylene polymerization without activators, producing low molecular weight polyethylenes. The findings suggest potential catalytic roles for sulfonyl-containing compounds in polymerization processes (Noda, Kochi, & Nozaki, 2009).

Electrolysis of Reactive Dyes Elizalde-González et al. (2012) identified sulfonyl aromatic alcohols formed by electrolysis of the bisazo reactive dye Reactive Black 5, suggesting applications of sulfonyl-containing compounds in dye degradation and environmental remediation processes (Elizalde-González et al., 2012).

Antimicrobial and Antioxidant Studies Raghavendra et al. (2016) synthesized compounds through a simple procedure, including Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, and screened them for antimicrobial and antioxidant activities. Their findings highlight the potential of sulfonyl-containing compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Hypoglycemic Activity of Sulfonamides Rufer and Losert (1979) discovered that both enantiomers of a related compound displayed hypoglycemic activity, indicating that sulfonyl-containing compounds could have applications in the development of new therapeutic agents for diabetes (Rufer & Losert, 1979).

properties

IUPAC Name

ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-14-16(25(28)29)6-9-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKVROIBZISSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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